molecular formula C19H19ClFN3O4 B11933790 Anticancer agent 118

Anticancer agent 118

Cat. No.: B11933790
M. Wt: 407.8 g/mol
InChI Key: AGTFKGLDCMHYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 118 involves the acylation of ciprofloxacin. The reaction typically requires the use of acylating agents under controlled conditions to ensure the formation of the desired N-acylated product . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is designed to be cost-effective while maintaining the efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 118 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Anticancer agent 118 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Anticancer agent 118 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: The parent compound from which Anticancer agent 118 is derived. It primarily exhibits antibacterial activity.

    Irinotecan and Topotecan: These are camptothecin analogs used in cancer treatment.

Uniqueness

This compound is unique due to its dual antibacterial and anticancer properties, making it a versatile compound for research and therapeutic applications. Unlike other similar compounds, it exhibits high activity against both bacterial strains and cancer cells, providing a broader spectrum of efficacy .

Properties

Molecular Formula

C19H19ClFN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

7-[4-(2-chloroacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H19ClFN3O4/c20-9-17(25)23-5-3-22(4-6-23)16-8-15-12(7-14(16)21)18(26)13(19(27)28)10-24(15)11-1-2-11/h7-8,10-11H,1-6,9H2,(H,27,28)

InChI Key

AGTFKGLDCMHYMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CCl)F)C(=O)O

Origin of Product

United States

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